3.3‑Fold Superior Oral Bioavailability Versus a Closely Related Phosphonamidate Prodrug
The MMPA‑based phosphonamidate 3a (S,SP diastereomer) delivered an oral bioavailability (F) of 97.6% when conjugated to propofol, whereas the comparator phosphonamidate 13a, which employs a different phosphonic acid moiety (morpholinomethylphosphonic acid) but an identical L‑alanine ethyl ester promotety, achieved only 29.5% under the same dosing regimen in beagle dogs [1]. The 3.3‑fold difference demonstrates that the methoxymethyl substituent is not interchangeable with bulkier, more hydrophilic phosphonic acid variants without catastrophic loss of systemic exposure.
| Evidence Dimension | Oral bioavailability (F) of propofol released from phosphonamidate prodrug |
|---|---|
| Target Compound Data | F = 97.6% (MMPA prodrug 3a) |
| Comparator Or Baseline | F = 29.5% (morpholinomethylphosphonic acid prodrug 13a) |
| Quantified Difference | 3.3‑fold higher bioavailability for MMPA-based prodrug |
| Conditions | Beagle dogs; single oral gavage; dose normalized to active propofol; AUC(0–t) comparison vs. intravenous propofol; n = 3 per group |
Why This Matters
A 3.3‑fold difference in oral bioavailability is decisive for whether a drug candidate can be developed as an oral therapeutic; this data directly justifies selecting MMPA over the morpholinomethyl congener for phenolic prodrug programs.
- [1] Wei, Y. et al. Oral Delivery of Propofol with Methoxymethylphosphonic Acid as the Delivery Vehicle. J. Med. Chem. 2017, 60 (20), 8580–8590. View Source
